molecular formula C13H12N4O3 B2490967 N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034566-49-7

N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2490967
CAS No.: 2034566-49-7
M. Wt: 272.264
InChI Key: UULNKYYUDIJYMR-UHFFFAOYSA-N
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Description

N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H12N4O3 and its molecular weight is 272.264. The purity is usually 95%.
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Scientific Research Applications

Enaminones as Building Blocks for Synthesis

Enaminones have been utilized as key intermediates in the synthesis of various compounds, including substituted pyrazoles, demonstrating significant antitumor and antimicrobial activities. This research highlights the potential of related compounds in medical and pharmaceutical applications, specifically in cancer and infection treatment (S. Riyadh, 2011).

Synthesis of N-Substituted Carboxamides

The synthesis and spectral characteristics of N-substituted carboxamides have been studied, suggesting their relevance in the development of new chemical entities. These compounds' structural confirmation through spectral studies underscores their potential in various scientific applications, including material science and chemical synthesis (Pavlo V. Zadorozhnii et al., 2019).

Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation

Research into the palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes presents a method for synthesizing heterocyclic derivatives. These findings demonstrate the chemical versatility of such compounds, highlighting their potential in creating complex molecular structures for various research applications (A. Bacchi et al., 2005).

Antimicrobial and Antitumor Activity of Triazole Derivatives

The discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents indicates the significant potential of triazole derivatives in developing new antimicrobial therapies. These compounds showed moderate to good activities against various pathogens, underscoring their importance in addressing antibiotic resistance challenges (N. Pokhodylo et al., 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the atomic or molecular level. This is particularly relevant for compounds used as drugs or pesticides .

Safety and Hazards

The safety and hazards associated with a compound relate to its toxicity, flammability, and environmental impact. This information is crucial for handling and disposing of the compound safely .

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-17-7-11(15-16-17)13(18)14-6-10-2-3-12(20-10)9-4-5-19-8-9/h2-5,7-8H,6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULNKYYUDIJYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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